3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(3,4-dimethylbenzyl)-1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic derivative based on the thieno[3,2-d]pyrimidine-2,4-dione scaffold. This core structure is frequently explored in medicinal chemistry due to its versatility in accommodating diverse substituents, which modulate biological activity and physicochemical properties. The compound features a 3,4-dimethylbenzyl group at position 3 and a 2-ethylpiperidinyl-2-oxoethyl moiety at position 1.
Properties
Molecular Formula |
C24H29N3O3S |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenyl)methyl]-1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H29N3O3S/c1-4-19-7-5-6-11-25(19)21(28)15-26-20-10-12-31-22(20)23(29)27(24(26)30)14-18-9-8-16(2)17(3)13-18/h8-10,12-13,19H,4-7,11,14-15H2,1-3H3 |
InChI Key |
FPLLTVJUMTVSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Position and Activity : The target compound’s 3,4-dimethylbenzyl group at position 3 contrasts with phenyl or methyl groups in analogues. This bulky aromatic substituent may enhance receptor affinity or metabolic stability.
- Piperidine vs.
Structure-Activity Relationship (SAR) Insights
- Position 1 : Alkyl chains with heterocycles (e.g., piperidine) improve CNS penetration and receptor selectivity compared to simple alkyl groups.
- Position 3 : Bulky substituents (3,4-dimethylbenzyl) may enhance metabolic stability but reduce solubility compared to smaller groups (e.g., methyl or phenyl).
- Position 6 : Thiazole or oxadiazole groups (in ) confer antimicrobial activity, whereas the target compound’s unmodified position 6 may prioritize other biological targets.
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